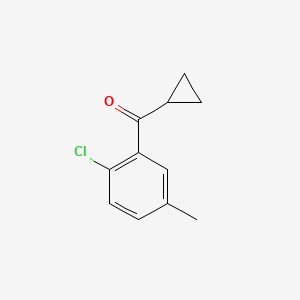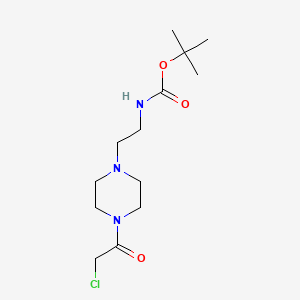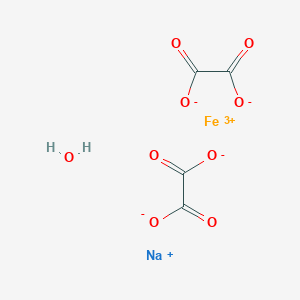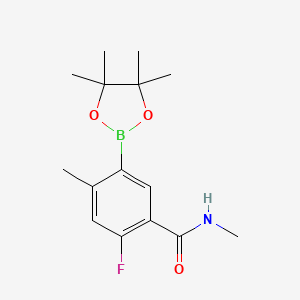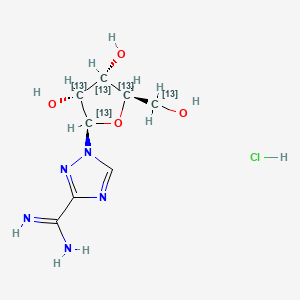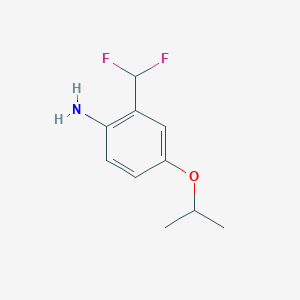
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a difluoroethanone moiety
Preparation Methods
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,3-difluoro-4-methylphenyl compounds, followed by the introduction of the difluoroethanone group. Reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: This compound shares a similar phenyl structure but differs in the functional groups attached, leading to different chemical properties and applications.
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol:
(5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone: This compound includes a phenyl group, which alters its chemical behavior and applications compared to the difluoroethanone derivative.
Properties
Molecular Formula |
C9H5BrF4O |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-3-5(10)2-4(7(12)6(3)11)8(15)9(13)14/h2,9H,1H3 |
InChI Key |
MJBVNVMQHUWYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



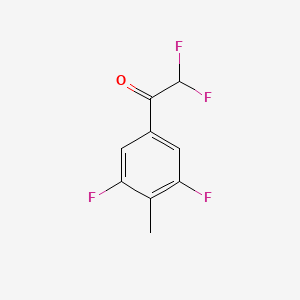

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)

